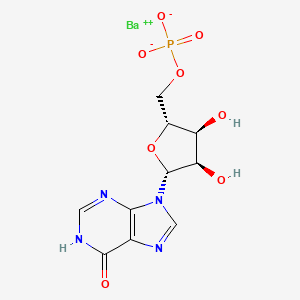
5'-イノシン酸バリウム塩
概要
説明
The compound “Barium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate” is a complex organic molecule. It contains a purine ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains multiple hydroxyl groups and a phosphate group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. It includes a purine ring, which is a type of heterocyclic aromatic organic compound. This ring structure is attached to a tetrahydrofuran ring via a methylene bridge. The tetrahydrofuran ring carries multiple hydroxyl groups and a phosphate group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 717.5 g/mol . It also has a high number of hydrogen bond acceptors (23) and donors (10), indicating its potential to form hydrogen bonds . Its polar surface area is 401 Ų, suggesting it has a significant polar character .科学的研究の応用
うま味調味料
5'-イノシン酸は、次世代のうま味調味料の必須成分であり、イノシンから効果的に合成されました 。食品業界では、さまざまな製品の味を高めるために使用されています。
生化学研究
この化合物は、特にヌクレオチドおよび関連する化合物を含む研究で、生化学研究によく使用されます .
製薬用途
製薬業界では、この化合物は、新規薬剤の開発に潜在的に使用できる可能性があります .
熱エネルギー貯蔵
イノシン酸バリウム水和物などの無機塩水和物は、熱エネルギー貯蔵における潜在的な用途について調査されてきました 。それらは融解および固化によってエネルギーを貯蔵および放出し、エネルギーの供給と需要の管理に効果的です。
生化学反応における生体触媒
酸ホスホトランスフェラーゼの変異を持つ組換え大腸菌を、5'-イノシン酸の合成における全細胞生体触媒として使用しました .
工業化学
作用機序
Target of Action
The primary target of 5’-Inosinic Acid Barium Salt is the adenosine receptor family members , including A1, A2A, A2B, and A3 G-protein coupled receptors . These receptors play a crucial role in various cellular functions and signaling pathways .
Mode of Action
5’-Inosinic Acid Barium Salt interacts with its targets by binding to the adenosine receptors. This binding triggers a series of cellular responses, leading to changes in RNA editing, metabolic enzyme activity, and signaling pathways .
Biochemical Pathways
5’-Inosinic Acid Barium Salt affects the purine biosynthesis and degradation pathways . It is formed by the breakdown (deamination) of adenosine both intracellularly and extracellularly, and it is also generated by the action of 5′-nucleotidase on inosine monophosphate (IMP) .
Pharmacokinetics
It is known that inosine can be metabolized into hypoxanthine, xanthine, and uric acid . The cell membrane transport of inosine is mediated by equilibrative and concentrative nucleoside transporters .
Result of Action
The molecular and cellular effects of 5’-Inosinic Acid Barium Salt’s action are diverse. It has been found to regulate RNA editing, metabolic enzyme activity, and signaling pathways . It also impacts anti-tumor, anti-inflammatory, and antimicrobial responses in a context-dependent manner .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5’-Inosinic Acid Barium Salt. For instance, the gut microbiota has been found to play a critical role in inosine metabolism, impacting its bioactive effects . Additionally, barium, a component of the compound, can have potential health impacts, and its bioaccumulation needs to be considered .
Safety and Hazards
生化学分析
Biochemical Properties
5’-Inosinic Acid Barium Salt is involved in several biochemical reactions. It acts as a substrate for enzymes such as inosine monophosphate dehydrogenase, which catalyzes the conversion of inosine monophosphate to xanthosine monophosphate. This reaction is a key step in the synthesis of guanine nucleotides . The compound also interacts with other enzymes involved in purine metabolism, including adenylosuccinate synthetase and adenylosuccinate lyase, which are responsible for the conversion of inosine monophosphate to adenosine monophosphate .
Cellular Effects
5’-Inosinic Acid Barium Salt influences various cellular processes. It plays a role in cell signaling pathways by acting as a precursor for the synthesis of adenosine triphosphate, which is a key molecule in energy transfer within cells . Additionally, it affects gene expression by serving as a substrate for the synthesis of nucleotides that are incorporated into RNA and DNA . The compound also impacts cellular metabolism by participating in the purine nucleotide cycle, which is essential for maintaining the balance of adenine and guanine nucleotides within cells .
Molecular Mechanism
The molecular mechanism of 5’-Inosinic Acid Barium Salt involves its interactions with various biomolecules. It binds to enzymes such as inosine monophosphate dehydrogenase, where it undergoes oxidation to form xanthosine monophosphate . This reaction is coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH . The compound also acts as an allosteric regulator of certain enzymes, modulating their activity and influencing metabolic fluxes within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-Inosinic Acid Barium Salt can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of moisture . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of certain metabolic pathways and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 5’-Inosinic Acid Barium Salt vary with different dosages in animal models. At low doses, the compound has been shown to enhance nucleotide synthesis and improve cellular energy metabolism . At high doses, it can cause toxic effects, including disruptions in electrolyte balance and potential barium toxicity . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
5’-Inosinic Acid Barium Salt is involved in several metabolic pathways. It participates in the purine nucleotide cycle, where it is converted to inosine monophosphate and subsequently to adenosine monophosphate or guanosine monophosphate . The compound also interacts with enzymes such as adenylosuccinate synthetase and adenylosuccinate lyase, which facilitate its conversion to other nucleotides . These interactions are crucial for maintaining nucleotide balance and supporting cellular metabolism.
Transport and Distribution
Within cells, 5’-Inosinic Acid Barium Salt is transported and distributed through various mechanisms. It is taken up by nucleoside transporters, which facilitate its entry into cells . Once inside, the compound can be distributed to different cellular compartments, including the cytoplasm and nucleus, where it participates in nucleotide synthesis and other metabolic processes . The presence of specific transporters and binding proteins helps regulate its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of 5’-Inosinic Acid Barium Salt is primarily in the cytoplasm and nucleus . In the cytoplasm, it is involved in nucleotide synthesis and energy metabolism, while in the nucleus, it participates in the synthesis of RNA and DNA . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell . These localization mechanisms are essential for its proper function and regulation of cellular processes.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Barium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate involves the protection of the hydroxyl groups on the ribose ring, followed by phosphorylation of the protected ribose. The purine base is then attached to the ribose ring, and the protecting groups are removed to yield the final product.", "Starting Materials": [ "Ribose", "Barium hydroxide", "Phosphoric acid", "9H-purin-6-ol" ], "Reaction": [ "Protect the hydroxyl groups on the ribose ring using TBDMS chloride and imidazole", "Phosphorylate the protected ribose using phosphoric acid and DCC", "Attach the purine base to the ribose ring using a Mitsunobu reaction with 9H-purin-6-ol", "Remove the protecting groups using TBAF", "React the final product with barium hydroxide to yield Barium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate" ] } | |
CAS番号 |
3249-92-1 |
分子式 |
C10H13BaN4O9P |
分子量 |
501.53 g/mol |
IUPAC名 |
barium(2+);[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C10H13N4O8P.Ba.H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;1H2/q;+2;/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChIキー |
URYGWSDOROAQQC-IDIVVRGQSA-L |
異性体SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.[Ba+2] |
SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Ba+2] |
正規SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.[Ba+2] |
ピクトグラム |
Acute Toxic |
配列 |
N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




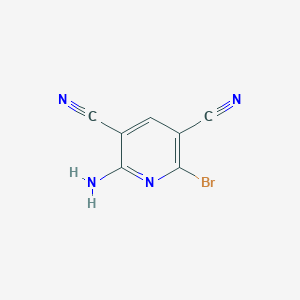


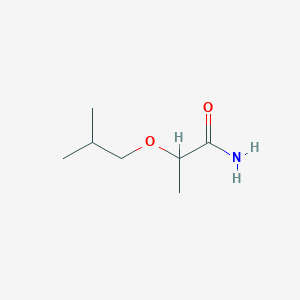


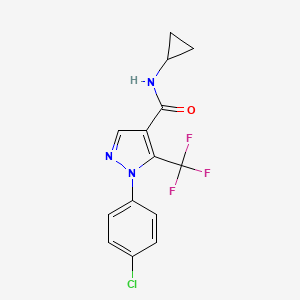
![N-cyclopropyl-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B1661878.png)
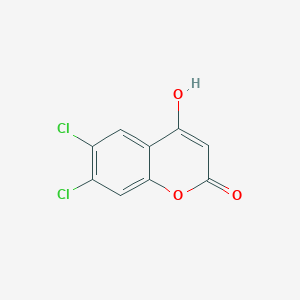
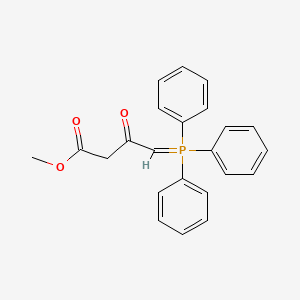
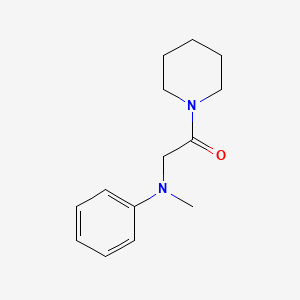
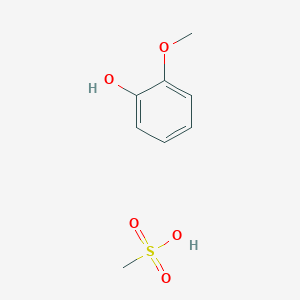
![Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate](/img/structure/B1661886.png)